N-9H-Carbazol-2-yl-N-hydroxyacetamide

N-acetyltransferase suicide inhibitor mechanism-based inactivation

N-9H-Carbazol-2-yl-N-hydroxyacetamide (synonym: 2-(N-hydroxyacetamido)carbazole; N-OH-AAC; CAS 114865-66-6) is a synthetic N-arylhydroxamic acid with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol. Its structure consists of a carbazole heterocycle substituted at the 2-position with an N-hydroxyacetamide moiety.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 114865-66-6
Cat. No. B054643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-9H-Carbazol-2-yl-N-hydroxyacetamide
CAS114865-66-6
Synonyms2-(N-hydroxyacetamido)carbazole
N-OH-AAC
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3N2)O
InChIInChI=1S/C14H12N2O2/c1-9(17)16(18)10-6-7-12-11-4-2-3-5-13(11)15-14(12)8-10/h2-8,15,18H,1H3
InChIKeyLXNAQBIJCLSEPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-9H-Carbazol-2-yl-N-hydroxyacetamide (CAS 114865-66-6): Scientific Identity and Procurement Baseline for N-Arylhydroxamic Acid Research


N-9H-Carbazol-2-yl-N-hydroxyacetamide (synonym: 2-(N-hydroxyacetamido)carbazole; N-OH-AAC; CAS 114865-66-6) is a synthetic N-arylhydroxamic acid with the molecular formula C14H12N2O2 and a molecular weight of 240.26 g/mol [1]. Its structure consists of a carbazole heterocycle substituted at the 2-position with an N-hydroxyacetamide moiety [2]. The compound was first reported in 1988 as a mechanism-based irreversible inhibitor (suicide inhibitor) of rat hepatic N-acetyltransferase (NAT) activity [3]. It is cataloged in MeSH under the carbazoles category and is primarily referenced in the context of xenobiotic metabolism and acetyltransferase enzymology [2]. Unlike carbazole-based hydroxamic acids developed as HDAC inhibitors (e.g., tubastatin A), N-OH-AAC contains an N-hydroxyacetamide rather than a hydroxamic acid zinc-binding group, which fundamentally alters its target profile [3].

Why N-9H-Carbazol-2-yl-N-hydroxyacetamide Cannot Be Substituted by Other Carbazole or Hydroxamic Acid Derivatives in NAT Research


Generic substitution fails because this compound occupies a narrow functional niche that is structurally deceptive. Although the carbazole scaffold is widely used in HDAC inhibitors such as tubastatin A (a carbazolohydroxamate with HDAC6 IC50 of 15 nM) [1], the N-hydroxyacetamide zinc-binding group in N-OH-AAC confers a fundamentally different target profile. Unlike hydroxamic acid-bearing carbazoles that potently chelate the catalytic zinc of HDAC enzymes, N-OH-AAC acts as a mechanism-based suicide inhibitor of N-acetyltransferase (NAT), requiring enzyme-catalyzed bioactivation to generate reactive electrophilic species that covalently modify the active site [2]. Furthermore, among N-arylhydroxamic acids, the carbazole heterocycle in N-OH-AAC yields quantitatively different inactivation kinetics compared to the fluorene-based analog N-OH-AAF: N-OH-AAC exhibits a 7-fold lower first-order inactivation rate constant (ki) yet a superior ki/KD ratio, making it the more efficient inactivator on a binding-corrected basis [2]. Simply substituting N-OH-AAC with any carbazole-hydroxamic acid HDAC inhibitor or with N-OH-AAF would yield qualitatively and quantitatively different experimental outcomes.

Quantitative Differentiation Evidence for N-9H-Carbazol-2-yl-N-hydroxyacetamide Versus Closest Analogs


Head-to-Head Comparison: N-OH-AAC vs. N-OH-AAF — ki/KD Ratio as a Measure of Transacetylase Inactivation Efficiency

In a direct head-to-head study, Wick et al. (1988) compared the inactivation kinetics of N-OH-AAC (the target compound) and N-OH-AAF (its closest structural analog, bearing a fluorene rather than carbazole ring system) against partially purified rat hepatic N-acetyltransferase (NAT). Although N-OH-AAC exhibited an apparent first-order inactivation rate constant (ki) that was 7-fold lower than that of N-OH-AAF, the relative ki/KD values demonstrated that N-OH-AAC was the more potent and efficient inactivator of transacetylase activity [1]. This means that when corrected for binding affinity, N-OH-AAC converts enzyme binding events into irreversible inactivation more efficiently than N-OH-AAF. The irreversible nature was confirmed by failure to recover enzymatic activity after extensive dialysis or gel filtration [1].

N-acetyltransferase suicide inhibitor mechanism-based inactivation

Mechanism of Irreversibility: N-OH-AAC as a Suicide Substrate Versus Reversible HDAC Inhibitors

N-OH-AAC belongs to the class of N-arylhydroxamic acids that function as suicide substrates for N-acetyltransferase enzymes. The compound requires NAT-catalyzed bioactivation to generate reactive electrophilic species that covalently modify the enzyme active site, resulting in irreversible inhibition that cannot be reversed by extensive dialysis or gel filtration [1]. This contrasts fundamentally with carbazole-based HDAC inhibitors such as tubastatin A, which act as reversible, competitive zinc-chelating inhibitors of HDAC6 (IC50 = 15 nM) without covalent bond formation [2]. The suicide substrate mechanism of N-OH-AAC also differs from the parent compound N-OH-AAF: N-OH-AAC produced a lower rate and extent of methylthio adduct formation when N-acetylmethionine was used as a nucleophile trap, indicating that the electrophilic species generated from N-OH-AAC are qualitatively or quantitatively different from those of N-OH-AAF [1].

suicide inactivation covalent modification NAT enzymology

Cellular Target Engagement: HDAC Inhibitory Activity in Human NB4 Leukemia Cells

Beyond its primary NAT target, N-OH-AAC has been profiled for HDAC inhibitory activity in a cellular context. In human NB4 acute promyelocytic leukemia cells, N-OH-AAC inhibited HDAC activity as assessed by acetylation of histone H4 after 24 hours by Western blot analysis (ChEMBL_729470 / CHEMBL1696267) [1]. This provides a cellular pharmacodynamic readout distinct from the recombinant enzyme assays used for comparator compounds. For reference, the potent and selective HDAC6 inhibitor tubastatin A (IC50 = 15 nM in recombinant HDAC6 assay) induces α-tubulin acetylation without elevating histone acetylation in primary cortical neurons, reflecting its HDAC6 selectivity [2]. In contrast, the histone H4 hyperacetylation observed with N-OH-AAC in NB4 cells suggests a broader or distinct HDAC inhibition profile at the cellular level.

HDAC cellular assay histone acetylation target engagement

Recombinant HDAC6 Binding Affinity: N-OH-AAC Kd vs. Tubastatin A IC50

In a recombinant enzyme binding assay, N-OH-AAC exhibited a Kd of 5.40 × 10^3 nM (5.4 μM) against recombinant human HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate in a fluorogenic enzymatic assay (CHEMBL1934901) [1]. This binding affinity is approximately 360-fold weaker than the IC50 of 15 nM reported for tubastatin A, a carbazole-based hydroxamic acid that is among the most potent and selective HDAC6 inhibitors known [2]. This large quantitative difference in HDAC6 engagement is consistent with the structural distinction: N-OH-AAC contains an N-hydroxyacetamide group, which is a substantially weaker zinc-binding moiety compared to the hydroxamic acid group present in tubastatin A.

HDAC6 binding fluorogenic enzymatic assay recombinant enzyme

Vendor Classification Discrepancy: N-OH-AAC Listed as 'HDAC' Inhibitor Despite Primary NAT Activity

A notable procurement consideration is that some commercial vendors list N-9H-Carbazol-2-yl-N-hydroxyacetamide under the 'HDAC' inhibitor category , despite the fact that the primary peer-reviewed literature establishes this compound as a mechanism-based irreversible inhibitor of N-acetyltransferase (NAT), not as a validated or potent HDAC inhibitor [1]. The HDAC6 binding data (Kd = 5.4 μM) confirms only weak engagement [2], and the compound lacks the hydroxamic acid pharmacophore that defines potent, zinc-dependent HDAC inhibitors such as vorinostat (SAHA) or tubastatin A [3]. This classification discrepancy creates a risk of inappropriate compound selection: researchers seeking an HDAC inhibitor may inadvertently procure N-OH-AAC based on vendor categorization, only to find it has minimal HDAC potency and a completely different primary target.

vendor annotation compound classification procurement diligence

Recommended Research and Industrial Application Scenarios for N-9H-Carbazol-2-yl-N-hydroxyacetamide Based on Quantitative Evidence


N-Acetyltransferase (NAT) Enzyme Multiplicity and Mechanism Studies

N-OH-AAC is ideally suited as a mechanism-based irreversible probe for dissecting NAT enzyme multiplicity in rodent hepatic systems. Its demonstrated ability to act as a suicide inhibitor of rat hepatic transacetylase, with a superior ki/KD ratio compared to N-OH-AAF, makes it the preferred tool compound for studies requiring efficient, binding-corrected irreversible inactivation [1]. The irreversible nature of inhibition (confirmed by failure to recover activity after dialysis or gel filtration) enables pulse-chase experimental designs and active site labeling studies. Researchers comparing NAT1 vs. NAT2 isoforms or investigating species-dependent differences in acetyltransferase inactivation should prioritize N-OH-AAC over N-OH-AAF when inactivation efficiency per binding event is the critical parameter.

Negative Control Compound for Carbazole-Based HDAC Inhibitor Screening Campaigns

Given its weak HDAC6 binding (Kd = 5.4 μM) compared to potent carbazole-hydroxamic acid HDAC inhibitors such as tubastatin A (IC50 = 15 nM) [1], N-OH-AAC serves as an informative negative control compound in HDAC inhibitor screening cascades. Its matched carbazole scaffold but absent hydroxamic acid zinc-binding group allows researchers to discriminate between scaffold-dependent off-target effects and zinc-binding-group-dependent HDAC inhibition. This application is particularly valuable in medicinal chemistry campaigns optimizing carbazole-based HDAC inhibitors, where N-OH-AAC can help establish the contribution of the zinc-binding moiety to observed phenotypes.

Xenobiotic Metabolism and Carcinogen Bioactivation Research

N-OH-AAC belongs to the N-arylhydroxamic acid class of compounds that are bioactivated by NAT enzymes to reactive electrophilic intermediates [1]. As a heterocyclic analog of the well-studied carcinogen N-OH-AAF, N-OH-AAC provides a structurally distinct probe for investigating how aromatic ring system topology affects the rate and pathway of NAT-catalyzed bioactivation. The lower rate and extent of methylthio adduct formation with N-OH-AAC compared to N-OH-AAF (as demonstrated in N-acetylmethionine trapping experiments) makes it a valuable comparator for studies on the chemical fate of electrophilic metabolites generated during NAT-mediated bioactivation of aromatic and heterocyclic hydroxamic acids.

Reference Standard for Vendor Annotation Accuracy and Compound Procurement Quality Control

The documented discrepancy between vendor classification of N-OH-AAC as an 'HDAC inhibitor' [1] and the primary literature establishing it as a NAT suicide inhibitor makes this compound a useful case study for chemical procurement quality control workflows. Procurement officers and laboratory managers can use N-OH-AAC as a reference case to validate vendor annotation practices and to establish internal standard operating procedures for verifying compound identity and target annotations against primary peer-reviewed literature before committing to purchase. This is especially relevant for core facilities and compound management groups that maintain annotated chemical libraries.

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